molecular formula C7H10O7 B586853 2-Methyl-D3-citric acid CAS No. 146764-58-1

2-Methyl-D3-citric acid

Cat. No.: B586853
CAS No.: 146764-58-1
M. Wt: 209.168
InChI Key: YNOXCRMFGMSKIJ-FIBGUPNXSA-N
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Description

2-Methyl-D3-citric acid (CAS 146764-58-1) is a deuterium-labeled isotopologue of 2-methylcitric acid, characterized by the substitution of three hydrogen atoms with deuterium at the methyl group. Its molecular formula is C₇H₇D₃O₇, with a molecular weight of 209.17 g/mol . Structurally, it retains the tricarboxylic acid backbone of citric acid but includes a methyl group at the C2 position (HOOCCH₂C(OH)(COOH)CH(CD₃)COOH) .

This compound is synthesized as a mixture of diastereomers and serves as a critical stable isotope tracer in metabolomics and cancer research. It is used to study propionate metabolism, particularly the condensation of propionoyl-CoA with oxaloacetate via citrate synthase . Its deuterated form enhances tracking precision in mass spectrometry and NMR-based assays due to minimized metabolic interference .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-D3-citric acid can be synthesized through the condensation of propionyl-CoA and oxaloacetic acid, catalyzed by a citrate synthase enzyme. The reaction involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation using genetically modified strains of bacteria or fungi. These microorganisms are engineered to overproduce the enzymes required for the synthesis of this compound, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-D3-citric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

2-Methyl-D3-citric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-D3-citric acid involves its role in the methylcitrate cycle. It is formed from the condensation of propionyl-CoA and oxaloacetate, catalyzed by methylcitrate synthase. The compound then undergoes isomerization and cleavage to form succinate and pyruvate. This process helps in detoxifying propionyl-CoA, preventing the accumulation of toxic intermediates in cells .

Comparison with Similar Compounds

2-Methylcitric Acid (Unlabelled)

  • Molecular Formula : C₇H₁₀O₇
  • Molecular Weight : 206.15 g/mol
  • CAS Number : 6061-96-7
  • Key Differences :
    • Lacks deuterium substitution, making it unsuitable for isotope tracing.
    • Exhibits identical biochemical activity but lower detection sensitivity in tracer studies.
    • Purity grades (e.g., 90% chemical purity) are comparable to the deuterated form .

Citric Acid (Parent Compound)

  • Molecular Formula : C₆H₈O₇
  • Molecular Weight : 192.12 g/mol (anhydrous)
  • CAS Number: 77-92-9 (anhydrous), 5949-29-1 (monohydrate)
  • Structural and Functional Differences: No methyl group at C2; instead, a hydroxyl group at C3 drives its role in the tricarboxylic acid (TCA) cycle. Broader industrial and biological applications (e.g., food additive, chelating agent) compared to 2-methyl derivatives . Lower logP (-1.72) than 2-methyl-D3-citric acid, indicating higher hydrophilicity .

Other Methyl-Substituted Carboxylic Acids

  • tricarboxylic acid). Primarily used in organic synthesis rather than metabolic studies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound C₇H₇D₃O₇ 209.17 146764-58-1 Isotope tracing, cancer research
2-Methylcitric acid C₇H₁₀O₇ 206.15 6061-96-7 Propionate metabolism studies
Citric acid (anhydrous) C₆H₈O₇ 192.12 77-92-9 TCA cycle, food industry

Table 2: Isotopic and Purity Specifications

Compound Isotopic Purity Chemical Purity Diastereomeric Form
This compound ≥90% D-enrichment 90% Mixture
2-Methylcitric acid N/A 90% Mixture

Biological Activity

2-Methyl-D3-citric acid (2-MD3CA) is a deuterated derivative of citric acid, characterized by its unique chemical structure and isotopic labeling. This compound plays a significant role in metabolic studies, particularly in tracing metabolic pathways and enzyme kinetics. Its biological activity is primarily linked to its function as a tracer molecule in the tricarboxylic acid (TCA) cycle, which is essential for cellular energy production and nutrient utilization.

Chemical Structure and Properties

2-MD3CA has the chemical formula C₇H₁₀O₇ and features three carboxylic acid groups along with a methyl group. The presence of deuterium in its structure allows for precise tracking of metabolic processes using advanced analytical techniques such as isotope ratio mass spectrometry (IRMS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary mechanism of action of 2-MD3CA is its ability to mimic the behavior of unlabeled citric acid within the TCA cycle. Through its incorporation into various metabolites, researchers can study metabolic rates, identify bottlenecks in metabolic pathways, and gain insights into cellular processes. The deuterium label facilitates tracking interactions with enzymes and proteins, allowing for detailed analysis of metabolic flux and enzyme regulation.

Biological Activity

Research indicates that 2-MD3CA exhibits various biological activities relevant to metabolic processes:

  • Metabolic Tracing : 2-MD3CA is used extensively to trace the activity of the TCA cycle. By incorporating this compound into cells or tissues, scientists can measure its incorporation into metabolites and assess the rates of metabolic processes.
  • Enzyme Interaction : Due to its structural similarity to citric acid, 2-MD3CA can act as a substrate or inhibitor for various enzymes involved in the TCA cycle. This interaction can alter enzyme kinetics, providing insights into enzyme regulation.
  • Clinical Applications : In clinical settings, 2-MD3CA has been utilized as a biomarker in newborn screening for metabolic disorders such as propionic acidemia and methylmalonic acidemia. Elevated levels of 2-MD3CA have been associated with these conditions, highlighting its importance in diagnostic applications .

Case Studies

Several studies have demonstrated the utility of 2-MD3CA in understanding metabolic disorders:

  • Newborn Screening : A study involving the screening of over 258,000 newborns identified elevated levels of 2-MD3CA in patients with propionic acidemia. This finding underscores the compound's role as a potential biomarker for early diagnosis .
  • Metabolic Flux Analysis : Researchers have employed 2-MD3CA to analyze metabolic flux in various cell types. By measuring the ratios of deuterium to hydrogen post-metabolism, they can elucidate specific pathways involved in energy production and nutrient metabolism.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of compounds related to 2-MD3CA:

Compound NameStructure CharacteristicsUnique Features
Citric AcidThree carboxylic groupsNaturally occurring; central role in metabolism
Isocitric AcidIsomer of citric acidInvolved in the citric acid cycle
2-Hydroxycitric AcidHydroxy group at the second positionKnown for weight loss properties
2-Methylcitric AcidMethyl group at the second positionImplicated in metabolic disorders

The unique deuterated nature of 2-MD3CA provides distinct advantages for tracing studies compared to its non-deuterated counterparts.

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for distinguishing diastereomers of 2-Methyl-D3-citric acid in metabolomic studies?

  • Methodological Answer : Diastereomer separation requires techniques with high stereochemical resolution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR, can differentiate diastereomers via deuterium-induced isotopic shifts . Chiral High-Performance Liquid Chromatography (HPLC) with deuterated internal standards (e.g., this compound) improves quantification by minimizing matrix interference. For validation, combine NMR with tandem mass spectrometry (LC-MS/MS) to cross-verify retention times and fragmentation patterns .

Q. How is this compound synthesized, and what are the critical steps for ensuring isotopic purity?

  • Methodological Answer : Deuterium labeling typically involves catalytic exchange reactions using deuterated solvents (e.g., D2_2O) or enzymatic incorporation via deuterated precursors in microbial systems. For this compound, methyl deuteration is achieved using deuterated acetyl-CoA in Aspergillus niger cultures under controlled pH and oxygen tension. Isotopic purity (>98%) is verified via isotopic ratio mass spectrometry (IRMS), with precautions to avoid proton-deuterium exchange during extraction .

Advanced Research Questions

Q. How can researchers design experiments to quantify this compound’s role in metabolic flux analysis (MFA) of tricarboxylic acid (TCA) cycle perturbations?

  • Methodological Answer :

  • Step 1 : Use 13C^{13}\text{C}-glucose tracer with deuterated 2-methylcitrate to track flux through alternate TCA pathways.
  • Step 2 : Employ steady-state MFA models (e.g., S-system formalism) to integrate isotopic labeling data and enzyme activity profiles. Sensitivity analysis identifies rate-limiting enzymes (e.g., citrate synthase) .
  • Step 3 : Validate via knockout strains or enzyme inhibitors (e.g., fluorocitrate) to confirm pathway contributions .

Q. What strategies resolve contradictions in isotopic enrichment data for this compound across different analytical platforms?

  • Methodological Answer : Contradictions often arise from platform-specific biases (e.g., ion suppression in LC-MS vs. signal overlap in NMR). Mitigation strategies:

  • Calibration : Use a unified deuterated internal standard across platforms.
  • Data Normalization : Apply batch correction algorithms (e.g., Combat) to harmonize LC-MS and NMR datasets .
  • Cross-Validation : Triangulate results with in silico simulations (e.g., metabolic network models) to identify systematic errors .

Q. How can researchers optimize sample preparation protocols for this compound quantification in complex biological matrices?

  • Methodological Answer :

  • Matrix Complexity : For serum or tissue homogenates, use protein precipitation with cold acetonitrile (1:4 ratio) to reduce interference .
  • Derivatization : Enhance LC-MS sensitivity via methyl esterification with HCl-methanol. Validate derivatization efficiency using 2H^{2}\text{H}-NMR to confirm no deuterium loss .
  • Storage : Preserve isotopic integrity by storing samples at -80°C with antioxidants (e.g., 0.1% ascorbic acid) to prevent deuteration exchange .

Properties

IUPAC Name

4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOXCRMFGMSKIJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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